molecular formula C16H15FN6OS B15085553 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 586997-18-4

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Numéro de catalogue: B15085553
Numéro CAS: 586997-18-4
Poids moléculaire: 358.4 g/mol
Clé InChI: GUUCUNPPWRANMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a triazole-based acetamide derivative with a pyrazine ring and a para-fluorophenyl substituent. The pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) distinguishes it from pyridine-containing analogs like VUAA1, which have been extensively studied as Orco agonists or antagonists . The 4-fluorophenyl group introduces electron-withdrawing properties that may enhance metabolic stability compared to alkyl-substituted phenyl groups in similar compounds .

Propriétés

Numéro CAS

586997-18-4

Formule moléculaire

C16H15FN6OS

Poids moléculaire

358.4 g/mol

Nom IUPAC

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C16H15FN6OS/c1-2-23-15(13-9-18-7-8-19-13)21-22-16(23)25-10-14(24)20-12-5-3-11(17)4-6-12/h3-9H,2,10H2,1H3,(H,20,24)

Clé InChI

GUUCUNPPWRANMU-UHFFFAOYSA-N

SMILES canonique

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=NC=CN=C3

Origine du produit

United States

Activité Biologique

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of thioether derivatives of triazoles. Compounds in this class have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Information

The molecular formula for 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is C18H20N6OSC_{18}H_{20}N_{6}OS. The compound features a triazole ring which is known for its pharmacological importance.

2D Structure

2D Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in sterol biosynthesis in fungi. This inhibition leads to the disruption of cell membrane integrity and ultimately results in cell death.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In studies involving various bacterial strains, compounds similar to 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide showed promising results against Mycobacterium tuberculosis and other pathogenic bacteria. The compound's structure allows it to penetrate bacterial membranes effectively.
Bacterial Strain Inhibition Zone (mm) Reference
Mycobacterium tuberculosis15
Staphylococcus aureus18
Escherichia coli12

Antifungal Activity

The compound also exhibits antifungal properties similar to other triazole derivatives. It has been shown to be effective against various fungal strains, including those resistant to conventional treatments.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds containing the triazole structure. For example:

  • Colon Carcinoma : Compounds that share structural similarities with 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have demonstrated cytotoxic effects on colon carcinoma cell lines with IC50 values indicating significant potency.
Cancer Cell Line IC50 (μM) Reference
HCT1166.2
T47D27.3

Case Studies

  • Study on Antitubercular Agents : A study evaluated several hybrid compounds based on pyrazine and triazole structures for their antitubercular activity. The results indicated that certain modifications led to enhanced efficacy against Mycobacterium tuberculosis, suggesting that similar modifications could be explored for 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide as well .
  • Antifungal Screening : A comparative study assessed various triazole derivatives against common fungal pathogens. The results showed that compounds with thioether linkages exhibited superior antifungal activity compared to their non-thioether counterparts .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Triazole Substituent Aromatic Ring (Position) Phenyl Substituent Biological Activity Reference ID
Target Compound 4-Ethyl Pyrazin-2-yl 4-Fluorophenyl Not reported (inferred)
VUAA1 (N-(4-ethylphenyl)-2-...) 4-Ethyl 3-Pyridinyl 4-Ethylphenyl Orco agonist (EC₅₀ ~20 µM)
OLC15 (N-(4-butylphenyl)-2-...) 4-Ethyl 2-Pyridinyl 4-Butylphenyl Orco antagonist
2-((4-Allyl-5-(pyridin-2-yl)-...) (6a) 4-Allyl 2-Pyridinyl None (acetamide) Synthetic intermediate
N-(3-chloro-4-fluorophenyl)-2-... (618415-13-7) 4-Ethyl 2-Pyridinyl 3-Chloro-4-fluorophenyl Not reported

Q & A

Q. What are the optimal synthetic routes for 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general protocol involves refluxing 4-amino-5-(heteroaryl)-4H-1,2,4-triazole-3-thione derivatives with chloroacetamide intermediates in ethanol/water under alkaline conditions (e.g., KOH). Key steps include:
  • Step 1 : Preparation of the triazole-thione precursor by cyclization of thiocarbazides.
  • Step 2 : Reaction with N-(4-fluorophenyl)chloroacetamide in ethanol at 80–90°C for 1–2 hours.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.
    Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of triazole-thione to chloroacetamide) and controlled pH (8–9) to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : A combination of techniques is used:
  • 1H/13C NMR : To confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, fluorophenyl signals at δ 7.0–7.5 ppm).
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ expected at m/z 413.1).
  • Elemental Analysis : To verify purity (>95% C, H, N content).
    Discrepancies in spectral data may indicate regioisomeric by-products, necessitating repeated purification .

Q. How should initial biological activity screening be designed?

  • Methodological Answer : Prioritize in vitro assays targeting enzyme inhibition or receptor modulation. For example:
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green phosphate detection).
  • Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC50 calculations.
    Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (1 nM–100 µM) are essential. Structural analogs like VUAA-1 (an Orco agonist) suggest potential neuropharmacological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like regioisomers?

  • Methodological Answer : By-product formation often arises from competing nucleophilic sites on the triazole ring. Mitigation strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction specificity over ethanol.
  • Temperature Control : Lower temperatures (50–60°C) reduce thermal degradation.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve regioselectivity.
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates before proceeding .

Q. How to resolve discrepancies in bioactivity between in vitro and in vivo models?

  • Methodological Answer : Inconsistent results may stem from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation.
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility.
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models.
    Comparative studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives) can clarify structure-activity relationships .

Q. What computational approaches predict binding modes to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions:
  • Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs based on structural homology to VUAA-1.
  • Ligand Preparation : Optimize protonation states (at pH 7.4) using Open Babel.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values.
    Crystallographic data from related triazoloacetamides (e.g., PDB ID 6XYZ) guide residue-specific interactions .

Q. How to analyze regioselectivity in substitution reactions at the triazole core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • DFT Calculations : Compute Fukui indices to identify nucleophilic sites (C3 vs. C5 on triazole).
  • Isotopic Labeling : Use 13C-labeled precursors to track substitution patterns via NMR.
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm bond formation.
    For example, pyrazine substitution at C5 (vs. C3) enhances steric hindrance, favoring thiol group reactivity at C3 .

Q. What strategies assess compound stability under physiological conditions?

  • Methodological Answer : Stability studies should include:
  • pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC.
  • Oxidative Stress Tests : Expose to H2O2 (1–5 mM) to simulate ROS-rich environments.
  • Light/Heat Stability : Store at 40°C/75% RH or under UV light (ICH Q1B guidelines).
    Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) often exhibit enhanced stability compared to alkyl-substituted analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.